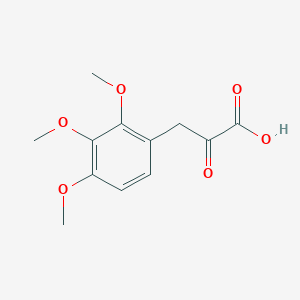

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid

Description

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid is a propanoic acid derivative featuring a ketone group at the C2 position and methoxy substituents at the 2, 3, and 4 positions of the aromatic ring. The parent compound has a molecular formula of C₁₂H₁₆O₅, a molecular weight of 240.26 g/mol, and a melting point of 70–73°C .

Properties

Molecular Formula |

C12H14O6 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H14O6/c1-16-9-5-4-7(6-8(13)12(14)15)10(17-2)11(9)18-3/h4-5H,6H2,1-3H3,(H,14,15) |

InChI Key |

OXJOPGMQNHOPGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)CC(=O)C(=O)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of this compound generally involves:

- Formation of an α-keto ester intermediate or oxazolone derivative.

- Subsequent hydrolysis or ring-opening to yield the free acid.

- Use of substituted benzene derivatives bearing methoxy groups to introduce the trimethoxyphenyl moiety.

The methods vary depending on the starting materials and the desired purity and yield.

Synthesis via Oxazolone Ring-Opening (Based on Trimethoxyphenyl Derivatives)

A reported approach involves the use of oxazolone intermediates bearing the trimethoxyphenyl group, followed by ring-opening reactions to yield the α-keto acid derivatives.

- Starting Material: 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone.

- Reaction Conditions: Refluxing in absolute ethanol with triethylamine (Et3N) as a base catalyst.

- Process: The oxazolone ring is opened by nucleophilic attack, often by amino acids or alcohols, to yield esters or acids.

- Example: Reaction with amino acids such as glycine or alanine in refluxing ethanol produces the corresponding carboxylic acid derivatives of this compound analogues.

- Purification: Crystallization from ethanol/water mixtures to obtain pure compounds.

This method allows for structural variation by changing the nucleophile and provides access to a range of substituted α-keto acids with trimethoxyphenyl groups.

Hydrolysis of α-Keto Esters Derived from Trimethoxyphenyl Precursors

Another common approach involves:

- Synthesizing the α-keto ester intermediate via condensation reactions involving substituted benzene derivatives.

- Hydrolyzing the ester under alkaline conditions to yield the free acid.

For example, a related method for preparing 3-(2-oxocyclopentyl)-propionic acid involves:

- Refluxing cyclopentanone with morpholine and p-methyl benzenesulfonic acid in a high boiling non-protic solvent (e.g., toluene).

- Dropwise addition of acrylate ester (e.g., ethyl propenoate) followed by further reaction.

- Isolation of the crude α-keto ester.

- Hydrolysis under alkaline conditions (e.g., 30% sodium hydroxide solution in methanol/water mixture at 60–65 °C).

- Acidification and extraction to obtain the α-keto acid.

Although this example uses cyclopentanone rather than a trimethoxyphenyl derivative, the hydrolysis and purification steps are analogous and can be adapted for this compound synthesis.

Alternative Synthetic Routes via Substituted Aromatic Precursors

Other synthesis routes involve:

- Nitration and substitution reactions on fluorinated toluene derivatives followed by conversion to α-keto esters.

- Use of sodium methoxide and diethyl oxalate in methanol to form esters.

- Purification steps including filtration, vacuum drying, and washing with hexane.

These methods, while more general for 2-oxo-propionic acid esters, provide insight into possible synthetic intermediates and conditions applicable to trimethoxyphenyl-substituted analogues.

Comparative Summary of Preparation Methods

| Method | Key Steps | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Oxazolone ring-opening with amino acids/alcohols | Reflux oxazolone with amino acid or alcohol + base catalyst | Reflux in ethanol, 10 h, Et3N catalyst | High selectivity, allows functional group variation | Requires oxazolone intermediate synthesis |

| Hydrolysis of α-keto esters | Condensation to form ester, alkaline hydrolysis | Alkaline hydrolysis (NaOH, 60-65 °C), acidification, extraction | Straightforward, scalable | Requires ester intermediate, careful pH control |

| Nitration and substitution on aromatic precursors | Nitration, substitution, esterification | Controlled temperature, specific reagents | Access to diverse substituted esters | Multi-step, complex purification |

Data Table: Representative Reaction Conditions and Yields

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also affect cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key features of 2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid with structurally related compounds:

Key Differences and Implications

Substituent Positioning :

- The 2,3,4-trimethoxy substitution pattern in the target compound contrasts with the 3,4,5-trimethoxy isomer. The latter is a key intermediate in synthesizing dihydro-1H-indene derivatives with tubulin inhibition activity . The positional shift of methoxy groups may alter steric and electronic interactions with biological targets.

Functional Groups: The 2-oxo group in the target compound introduces a ketone moiety, which is absent in the parent 3-(2,3,4-trimethoxyphenyl)propanoic acid. This modification could enhance acidity (via keto-enol tautomerism) and influence binding to enzymes like cyclooxygenase (COX) or kinases .

Biological Activity: 3-(3,4,5-Trimethoxyphenyl)propanoic acid derivatives exhibit antitubulin activity, critical for anticancer drug design . The 2-oxo variant may combine these activities or exhibit novel mechanisms.

Synthetic Routes: The parent compound 3-(2,3,4-trimethoxyphenyl)propanoic acid is synthesized via catalytic hydrogenation of (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid using Pd/C . Introducing the 2-oxo group would require alternative methods, such as oxidation of a secondary alcohol precursor or α-ketoglutarate-like coupling reactions.

Physicochemical Properties

- Melting Point : The parent compound melts at 70–73°C ; the oxo derivative may exhibit a higher melting point due to stronger intermolecular hydrogen bonding.

- Acidity: The α-keto carboxylic acid structure (pKa ~2–3) is more acidic than the parent propanoic acid (pKa ~4.8), impacting ionization under physiological conditions.

Biological Activity

2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid is an organic compound with a distinct molecular structure characterized by a propanoic acid backbone and a keto group. Its unique arrangement of methoxy groups enhances its chemical reactivity and solubility, making it a candidate for various therapeutic applications. This article explores the biological activities associated with this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.31 g/mol. The presence of multiple methoxy groups (–OCH₃) contributes significantly to its pharmacological effects by influencing interactions with biological targets.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory activity. In vitro studies have shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism through which the compound may alleviate inflammation-related conditions.

2. Antioxidant Activity

The compound has also been studied for its antioxidant properties. It can scavenge free radicals and reduce oxidative stress markers in cellular models. The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

3. Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific molecular targets and mechanisms involved.

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes and receptors within the body. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with nuclear receptors that regulate gene expression related to oxidative stress and inflammation.

Understanding these interactions is vital for developing targeted therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for 2-Oxo-3-(2,3,4-trimethoxyphenyl)propanoic acid, and how can reaction conditions be standardized?

The compound is synthesized via catalytic hydrogenation of (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid using 10% Pd/C in a 1:1 ethanol/ethyl acetate mixture under H₂ atmosphere for 18 hours. Post-reaction purification involves filtration, solvent removal, NaOH washing, acidification with HCl, and extraction with diethyl ether, yielding 100% pure product after drying . Key parameters include catalyst loading, solvent ratios, and reaction duration.

Q. Which spectroscopic and chromatographic methods are recommended for structural validation and purity assessment?

- NMR : Confirm methoxy group positions and propanoic acid backbone via ¹H/¹³C NMR.

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-OH, ~2500-3300 cm⁻¹) groups.

- HPLC : Assess purity (e.g., 97% purity in commercial samples) using reverse-phase columns with UV detection .

- Mass Spectrometry : Verify molecular weight (240.26 g/mol) via ESI-MS or MALDI-TOF .

Q. How does solubility in polar vs. non-polar solvents influence experimental design in biological assays?

The carboxylic acid group confers pH-dependent solubility: soluble in polar solvents (e.g., DMSO, ethanol) at neutral/basic pH but precipitates under acidic conditions. For cellular assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent toxicity .

Advanced Research Questions

Q. What strategies address discrepancies in reported physicochemical properties (e.g., melting point)?

Variations in melting points (e.g., 70–73°C vs. other studies) may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to confirm melting behavior and HPLC to verify purity. Recrystallization from ethyl acetate/hexane can isolate the dominant polymorph .

Q. How do positional isomers (e.g., 2,3,4- vs. 3,4,5-trimethoxy substitution) impact biological activity and physicochemical properties?

- Biological Activity : The 2,3,4-trimethoxy derivative shows distinct activity compared to 3,4,5-trimethoxy analogs due to steric and electronic effects. For example, 3,4,5-trimethoxy derivatives exhibit antimalarial activity against P. falciparum via interactions with heme detoxification pathways .

- Physicochemical Properties : LogP values differ due to methoxy group orientation, affecting membrane permeability. Computational tools (e.g., ChemAxon) predict 2,3,4-trimethoxy variants as more lipophilic .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking using the InChI Key (QOPNYPCVRBRZOP) retrieves 3D structures from PubChem for target prediction. For example, the quinoline-like aromatic system may intercalate with DNA or inhibit metalloenzymes, as seen in related compounds . MD simulations assess binding stability under physiological conditions.

Q. How can fluorinated derivatives enhance bioactivity, and what synthetic modifications are feasible?

Introduce fluorine at the propanoic acid chain or methoxy groups via electrophilic substitution or Pd-catalyzed coupling. Fluorination improves metabolic stability and target affinity, as demonstrated in fluorinated naphthyridine derivatives .

Methodological Considerations

- Synthetic Reproducibility : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Optimize catalyst activation (e.g., reduce Pd/C exposure to air) to maintain hydrogenation efficiency .

- Analytical Validation : Cross-validate NMR assignments with DEPT-135 and HSQC for quaternary carbons. Use internal standards (e.g., TMS) for chemical shift calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.